1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-
Overview
Description
“1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-” is a complex organic compound. Unfortunately, there is limited information available specifically for this compound. However, we can analyze its components separately. For instance, 1-Naphthalenol, also known as 1-Hydroxynaphthalene, is a polycyclic aromatic hydrocarbon with the formula C10H8O1. It is used in the synthesis of various other organic compounds1.
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, 4-Bromo-(1,1’-biphenyl)-4-ol, a compound with a structure similar to the biphenyl component of the target molecule, has been synthesized and is commercially available2. However, the specific synthesis pathway for “1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure of 1-Naphthalenol has been well-studied1. However, the specific structure of “1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-” is not readily available in the literature.Chemical Reactions Analysis
The chemical reactions involving “1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-” are not readily available in the literature. However, benzylic halides, which are structurally similar to the target compound, typically react via SN1 or SN2 pathways3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. For instance, 4-Bromo-1-naphthol, a compound similar to the naphthalenol component of the target molecule, is a solid with a melting point of 128-133 °C4. However, the specific physical and chemical properties of “1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-” are not readily available in the literature.Scientific Research Applications
Synthesis and Catalysis
One study outlines the synthesis of 5-(naphth-1-yl)- and 5-[(1,1′-biphenyl)-4-yl]isoxazole-3-carbaldehyde oximes and their application in catalysis. These compounds form complexes with palladium, demonstrating high catalytic activity in the Suzuki reaction, a pivotal process in creating carbon-carbon bonds, vital for pharmaceuticals and materials science (Potkin et al., 2014).
Material Science and Molecular Design
Another research focus is on the molecular design for photoluminescence, where naphthalene-based compounds are synthesized for their unique photophysical properties. These compounds, including variations of 1-naphthalenol derivatives, exhibit promising applications in organic light-emitting diodes (OLEDs) and photoluminescent materials, showcasing the material science potential of naphthalene derivatives in developing advanced optical and electronic devices (Li et al., 2018).
Asymmetric Synthesis and Organic Chemistry
The asymmetric synthesis of chiral molecules using naphthalene derivatives is crucial in organic chemistry, providing a pathway to enantiomerically pure compounds used in various pharmaceuticals. An example includes the synthesis of chiral 1,3-disubstituted tetrahydroisoquinolines, demonstrating the importance of naphthalene derivatives in asymmetric catalysis and the production of chiral ligands for stereoselective reactions (MacLeod et al., 2010).
Safety And Hazards
The safety and hazards associated with a compound are determined by its physical and chemical properties, as well as its reactivity. For instance, 1-Naphthalenol is considered hazardous and can cause eye irritation and skin irritation5. However, the specific safety and hazards associated with “1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-” are not readily available in the literature.
Future Directions
The future directions for research on “1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-” could include elucidating its synthesis pathway, determining its physical and chemical properties, and investigating its potential applications in various fields. However, specific future directions are not readily available in the literature.
Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, further research and consultation with experts in the field are recommended.
properties
IUPAC Name |
3-[4-(4-bromophenyl)phenyl]-1,2,3,4-tetrahydronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrO/c23-20-11-9-16(10-12-20)15-5-7-17(8-6-15)19-13-18-3-1-2-4-21(18)22(24)14-19/h1-12,19,22,24H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYMGAWTNGCUFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C2C1O)C3=CC=C(C=C3)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884707 | |
Record name | 1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- | |
CAS RN |
56181-82-9 | |
Record name | 3-(4′-Bromo[1,1′-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56181-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthalenol, 3-(4'-bromo(1,1'-biphenyl)-4-yl)-1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056181829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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